Methyl 2-amino-3-bromobenzoate: A Technical Guide for Advanced Synthesis
Methyl 2-amino-3-bromobenzoate: A Technical Guide for Advanced Synthesis
Introduction
Methyl 2-amino-3-bromobenzoate is a substituted anthranilate derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures.[1] The strategic positioning of these functional groups allows for a wide array of subsequent chemical transformations, including N-acylation, diazotization, cross-coupling reactions at the bromine site, and modifications of the ester group.
This technical guide provides an in-depth overview of Methyl 2-amino-3-bromobenzoate, focusing on its chemical and physical properties, a detailed and validated synthesis protocol, key applications, comprehensive spectroscopic analysis, and essential safety and handling information. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for both research and regulatory purposes. The fundamental identifiers and key physicochemical properties of Methyl 2-amino-3-bromobenzoate are summarized below.
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IUPAC Name: methyl 2-amino-3-bromobenzoate[2]
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Synonyms: 3-Bromoanthranilic acid methyl ester, Methyl 3-bromoanthranilate, 2-Amino-3-bromobenzoic acid methyl ester[2]
Structure:
Caption: Chemical structure of Methyl 2-amino-3-bromobenzoate.
Table 1: Physicochemical Properties of Methyl 2-amino-3-bromobenzoate
| Property | Value | Source(s) |
| Appearance | White to brown or off-white to yellow crystalline solid | [5] |
| Melting Point | 47-48 °C | [5] |
| Boiling Point | approx. 287.2 °C at 760 mmHg (Predicted) | [5] |
| Density | approx. 1.578 g/cm³ at 20 °C (Predicted) | [5] |
| Solubility | Very slightly soluble in water (0.48 g/L at 25 °C, Calculated) | [5] |
| Flash Point | 127.5 °C (Predicted) | [5] |
| pKa | Not Available | |
| LogP | Not Available |
Synthesis Protocol: Fischer Esterification
The most direct and common laboratory-scale synthesis of Methyl 2-amino-3-bromobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-3-bromobenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds under relatively mild conditions. The protocol described below is a representative method based on established esterification procedures for analogous amino acids.[6][7]
Reaction Scheme:
Caption: Synthesis of Methyl 2-amino-3-bromobenzoate via Fischer Esterification.
Materials and Reagents
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2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)
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Anhydrous Methanol (CH₃OH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Diethyl Ether (or Ethyl Acetate)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
Step-by-Step Experimental Protocol
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
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Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.05 eq). The addition is exothermic and should be done slowly.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 3:1), by observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete within 4-10 hours.[8]
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Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH of the solution is neutral to slightly basic (pH ~7-8).
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Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as diethyl ether or ethyl acetate.
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Drying and Solvent Removal: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification (Optional): If necessary, the crude Methyl 2-amino-3-bromobenzoate can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by flash column chromatography on silica gel.
Applications in Research and Development
Methyl 2-amino-3-bromobenzoate serves as a pivotal intermediate in several areas of chemical synthesis due to its strategically placed reactive sites.
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Pharmaceutical Synthesis: This compound is a foundational scaffold for the development of a wide range of pharmacologically active molecules.[1] The amine group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, such as quinazolinones or benzodiazepines. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.
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Agrochemicals and Dyes: Similar to its utility in pharmaceuticals, the structural motif of this compound is valuable in the synthesis of novel herbicides, pesticides, and fungicides. It is also used in the development of specialized dyes.[5]
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Materials Science: The compound can be incorporated into polymers and resins to enhance properties such as thermal stability and chemical resistance.[5]
Spectroscopic Analysis (Predicted)
While publicly available, experimentally verified spectra for Methyl 2-amino-3-bromobenzoate are scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[5][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift is solvent and concentration dependent. |
| Aromatic-H | ~6.6 - 7.8 | Multiplet/dd | 3H | A complex splitting pattern is expected due to ortho and meta couplings. The proton ortho to the ester will be most deshielded. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Characteristic sharp singlet for the methyl ester protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~167 - 169 | Carbonyl carbon, typically in the downfield region.[10] |
| C-NH₂ | ~148 - 152 | Aromatic carbon attached to the electron-donating amino group. |
| Aromatic C-H | ~115 - 135 | Aromatic carbons bearing hydrogen atoms. |
| C-COOCH₃ | ~110 - 115 | Quaternary aromatic carbon attached to the ester group. |
| C-Br | ~108 - 112 | Aromatic carbon attached to bromine, shielded by the neighboring amino group. |
| -OCH₃ | ~51 - 53 | Methyl carbon of the ester group.[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic, -CH₃) | Stretch | 2850 - 2960 |
| C=O (Ester) | Stretch | 1680 - 1710 (strong) |
| C=C (Aromatic) | Stretch | 1580 - 1620 |
| C-O (Ester) | Stretch | 1200 - 1300 |
| C-Br | Stretch | 550 - 650 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺).
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Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 229 and m/z 231, corresponding to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 198/200, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 170/172.
Safety and Handling
Methyl 2-amino-3-bromobenzoate should be handled with appropriate care in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.
Table 5: GHS Hazard Information
| Pictogram(s) | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |
Handling and Personal Protective Equipment (PPE)
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.
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Some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration (2-8°C) and protection from light. Adhere to the specific storage conditions provided by the supplier.
Disposal
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Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
Methyl 2-amino-3-bromobenzoate is a chemical intermediate of considerable strategic value. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. The synthesis via Fischer esterification is a robust and accessible method for its preparation on a laboratory scale. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this versatile building block to advance their scientific and developmental objectives.
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